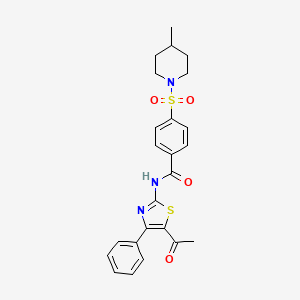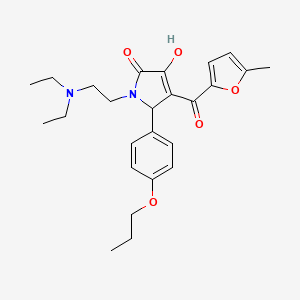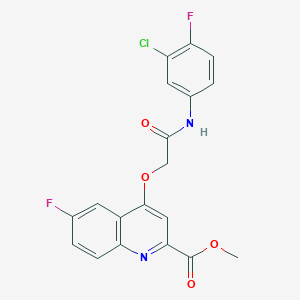
2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione
Übersicht
Beschreibung
The compound “2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione” is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has a molecular formula of C15H9BrN2O3 .
Synthesis Analysis
The synthesis of N-isoindoline-1,3-dione heterocycles, which includes our compound of interest, is a complex area with various methods offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The crystal structure of a similar compound was found to be monoclinic, with a = 9.3451 (7) Å, b = 17.3057 (13) Å, c = 18.4402 (13) Å, β = 98.4470 (10)° .Chemical Reactions Analysis
The reactivity of N-isoindoline-1,3-diones, including our compound, is diverse and has potential applications in different fields . The review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .Wissenschaftliche Forschungsanwendungen
Mesogenic Schiff Bases
Research by Dubey et al. (2018) explored the synthesis and characterization of mesogenic Schiff bases related to 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione. These compounds exhibited liquid crystalline behavior with Nematic texture, and the study involved investigating their molecular structures and thermal behavior (Dubey et al., 2018).
Antimicrobial and DNA Binding Activities
Kumar and Revanasiddappa (2011) synthesized compounds, including 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione, and studied their antimicrobial activities and DNA-binding properties. This study contributes to understanding the biological activities of such compounds (Kumar & Revanasiddappa, 2011).
Chemosenor Systems
Tolpygin et al. (2012) developed new derivatives of the benzo[de]isoquinoline-1,3-dione system, which showed high chemosensor selectivity in determining anions. This research demonstrates the potential of these compounds in analytical chemistry applications (Tolpygin et al., 2012).
Synthesis and Cytotoxicity Studies
A study by Kumar et al. (2019) involved the synthesis of isoindoline-1,3-dione derivatives and evaluated their cytotoxicity, antioxidant activity, and molecular docking. This research is significant for understanding the medicinal chemistry of these compounds (Kumar et al., 2019).
Protoporphyrinogen Oxidase Inhibitors
Research by Gao et al. (2019) on the design and synthesis of N-phenyl phthalimides, including derivatives of isoindoline-1,3-dione, highlights their potential as protoporphyrinogen oxidase inhibitors, which is significant in herbicide discovery (Gao et al., 2019).
Antitubercular Activity
A study by Samala et al. (2014) investigated the structure-activity relationship and mechanism of action of antitubercular compounds related to 2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione, offering insights into new therapeutic avenues for tuberculosis treatment (Samala et al., 2014).
Wirkmechanismus
While the specific mechanism of action for “2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione” is not explicitly mentioned in the search results, isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Zukünftige Richtungen
Isoindolines, including our compound of interest, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Eigenschaften
IUPAC Name |
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-10-5-6-13(19)9(7-10)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8,19H/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJQCLDPXCSCAR-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Bromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione | |
CAS RN |
98841-63-5 | |
| Record name | N-(5-BROMOSALICYLIDENEAMINO)-PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




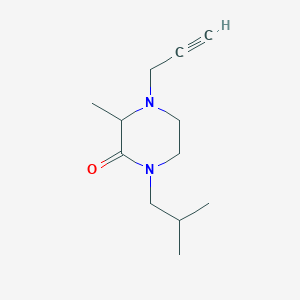
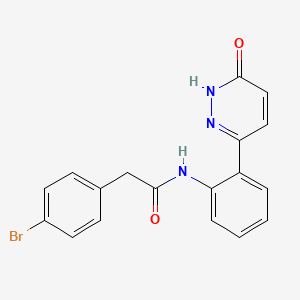
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
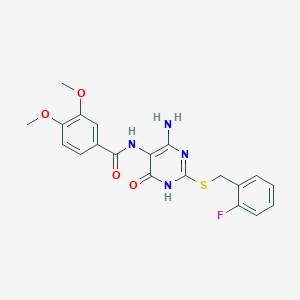
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2978031.png)
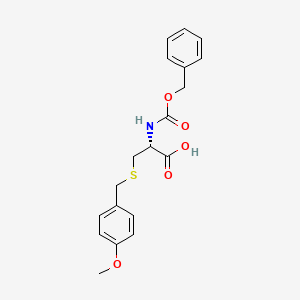
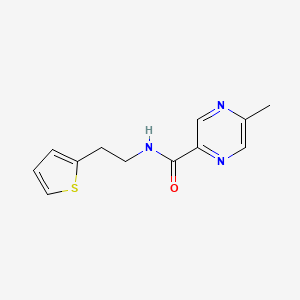
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2978036.png)
![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)
